N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound is characterized by the presence of several functional groups, including a bromobenzyl moiety, a tetrahydrothiophene derivative, and a trimethoxybenzamide structure. The amide group suggests the possibility of hydrogen bonding, which may facilitate interactions with biological targets, making it an interesting candidate for pharmacological studies.
This compound is cataloged under the CAS number 304672-91-1 and has a molecular formula of C21H24BrNO6S. It is primarily intended for research purposes and is not designed for therapeutic applications in humans or animals. The compound falls within the category of organic chemicals used in medicinal chemistry and drug discovery.
The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can be approached through various synthetic pathways. One common method involves the reaction of 3-bromobenzylamine with 3,4,5-trimethoxybenzoic acid under conditions that promote amide bond formation. The tetrahydrothiophene moiety can be introduced through the use of appropriate thiophene derivatives reacted with dioxides.
Key Steps in Synthesis:
The specific conditions (temperature, solvents, catalysts) would depend on the desired yield and purity of the final product.
The molecular structure of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can be represented using various structural formulas:
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3The compound exhibits a complex arrangement that includes multiple aromatic rings and functional groups conducive to biological activity.
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo several organic reactions typical for compounds containing amide and aromatic functionalities:
These reactions are essential for understanding the compound's behavior in biological systems and its potential transformations.
The mechanism of action for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is hypothesized based on its structural features. Compounds with similar structures often interact with specific biological targets through:
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest potential biological activities based on structural similarities with known bioactive compounds.
The physical and chemical properties of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide include:
Relevant Data:
These properties are crucial for predicting the compound's behavior in biological systems.
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide holds potential applications in various scientific fields:
Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 197787-20-5